molecular formula C23H29N3O2 B2480556 2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one CAS No. 2097873-09-9

2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

Cat. No. B2480556
CAS RN: 2097873-09-9
M. Wt: 379.504
InChI Key: UZEXMDYYTZTCJQ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to the given molecule often involves multi-step organic reactions, starting from simpler building blocks such as benzofuran derivatives and incorporating piperidine moieties through nucleophilic substitution, reduction, and cyclization reactions. A common approach for constructing benzofuran-piperidine systems involves the Grignard reaction, followed by intramolecular displacement to form the spiro framework, as demonstrated in the synthesis of related compounds (Effland, Gardner, & Strupczewski, 1981).

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of a benzofuran unit attached to a piperidine ring, which can adopt various conformations based on the steric and electronic interactions within the molecule. X-ray diffraction analysis of related compounds reveals the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).

Safety and Hazards

While the specific safety and hazards of this compound are not mentioned in the available resources, it’s important to note that benzofuran compounds, due to their biological activities, can be toxic to host cells after long-term administration .

Future Directions

Given the strong biological activities and potential applications of benzofuran compounds, they have attracted the attention of chemical and pharmaceutical researchers worldwide . Future research could focus on discovering novel methods for constructing benzofuran rings and developing new benzofuran-based drugs with improved efficacy and safety profiles .

properties

IUPAC Name

2-[[1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl]methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O2/c27-23-15-19-2-1-3-21(19)24-26(23)16-18-7-11-25(12-8-18)10-6-17-4-5-22-20(14-17)9-13-28-22/h4-5,14-15,18H,1-3,6-13,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZEXMDYYTZTCJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=O)N(N=C2C1)CC3CCN(CC3)CCC4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-({1-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one

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